molecular formula C12H14N4O5 B2863887 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 731003-78-4

6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2863887
CAS No.: 731003-78-4
M. Wt: 294.267
InChI Key: KKFXXKFDUWNUSV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-2,4-dione family, characterized by a six-membered heterocyclic ring with two keto groups at positions 2 and 2. The unique structural features include:

  • 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • 5-[1-(furan-2-yl)-2-nitroethyl] substituent, introducing a furan ring and a nitroethyl moiety.

The furan ring is a five-membered heterocycle with oxygen, known to enhance bioavailability and binding affinity in medicinal chemistry.

Properties

IUPAC Name

6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-14-10(13)9(11(17)15(2)12(14)18)7(6-16(19)20)8-4-3-5-21-8/h3-5,7H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFXXKFDUWNUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydropyrimidine-2,4-dione Family

(a) 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
  • Substituents: Benzyl group at position 1, [(furan-2-ylmethyl)amino] at position 3.
  • Key differences: Lacks the nitroethyl group but includes a furan-methylamino moiety. The benzyl group may enhance lipophilicity compared to the 1,3-dimethyl groups in the target compound.
  • Activity: Not explicitly reported, but furan-containing analogs often exhibit antioxidant or antimicrobial properties .
(b) 3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one ()
  • Substituents : Tetrahydrofuran-2-yl group at position 1, 4-nitrophenyl at position 4.
  • Key differences : Incorporates a saturated tetrahydrofuran ring and a nitroaryl group instead of nitroethyl.
  • Activity : Antifungal, antioxidant, and anticancer activity reported .
(c) 6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ()
  • Substituents : Thiazolyl group with 4-hydroxyphenyl at position 5.
  • Key differences : Replaces the furan-nitroethyl chain with a thiazole-hydroxyphenyl system.
  • Activity : Undisclosed, but thiazole moieties are associated with antimicrobial and anti-inflammatory effects .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₁₃H₁₆N₄O₆ 1,3-Dimethyl, 5-[1-(furan-2-yl)-2-nitroethyl] 340.3 (est.) Nitroethyl group enhances electrophilicity; furan improves π-π interactions.
6N () C₂₁H₂₁N₃O₇ Tetrahydrofuranose, nitroaryl 427.41 Sugar moiety increases hydrophilicity; nitroaryl enhances redox activity.
Biginelli-type 3c () C₁₁H₁₂N₂O₃S Furan, thioxo 268.29 Thioxo group contributes to antioxidant activity (IC₅₀ = 0.6 mg/mL) .

Pharmacological Activity Comparison

  • However, nitro groups are less commonly associated with direct antioxidant effects compared to thiol or phenolic groups. Compound 3c () showed potent DPPH scavenging (IC₅₀ = 0.6 mg/mL), attributed to its thioxo group .
  • Anticancer/Antifungal Activity :

    • The tetrahydrofuran-containing compound 6N () demonstrated anticancer activity, likely due to its nitroaryl group and sugar-derived hydrophilicity .
    • The target compound’s nitroethyl-furan system may similarly interact with cellular targets, though this requires experimental validation.

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